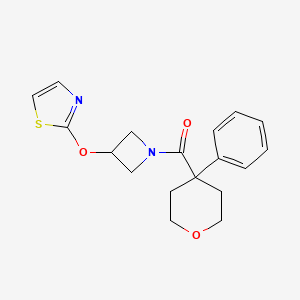

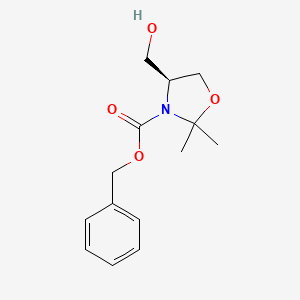

![molecular formula C15H22N4S B2562911 4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione CAS No. 440334-07-6](/img/structure/B2562911.png)

4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is a nitrogen-containing pyrimidine ring . The compound also contains butyl(methyl)amino and ethylamino groups, which are types of alkylamino groups. Alkylamino groups are functional groups consisting of an alkyl group attached to an amino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinazolines are generally crystalline solids, and their melting points, boiling points, and solubilities can vary widely depending on their substituents . The presence of the alkylamino groups in this compound could affect its solubility and other properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization of Quinazoline Derivatives

Research into quinazoline derivatives, including 4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione, often focuses on their synthesis and potential applications in various fields. For instance, Hanusek et al. (2001) explored the synthesis of substituted 2-benzoylaminothiobenzamides and their cyclization into 2-phenylquinazoline-4-thiones. This study highlighted the methodological aspects of synthesizing quinazoline derivatives and discussed their preferred tautomeric forms based on spectroscopic analyses (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).

Antimalarial and Antitumor Activities

Werbel and Degnan (1987) investigated analogues of 2,4-diamino-6-[(aryl)thio]quinazolines, modifying the 4-amino group with hydrazino and hydroxyamino moieties. These modifications significantly affected the compounds' antimalarial and antitumor properties, suggesting potential applications in developing new therapeutic agents (Werbel & Degnan, 1987).

Antimicrobial and Antifungal Properties

Alagarsamy et al. (2007) synthesized 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of quinazoline derivatives in treating infectious diseases, offering a foundation for developing new antimicrobial agents (Alagarsamy, Murugesan, Dhanabal, Murugan, & Clercq, 2007).

Chemical Isomerization and Biological Activity

Hirotsu, Shiba, and Kaneko (1970) explored the isomerization of amino acid components in thiazoline peptides, demonstrating the chemical transformations possible with quinazoline derivatives. This work adds to the understanding of quinazoline's reactivity and potential applications in peptide synthesis and modification (Hirotsu, Shiba, & Kaneko, 1970).

Zukünftige Richtungen

The study of quinazoline derivatives is an active area of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery . The compound “4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione” could potentially be of interest in this context, but without more information, it’s difficult to speculate on specific future directions.

Eigenschaften

IUPAC Name |

4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4S/c1-3-4-10-19(2)11-9-16-14-12-7-5-6-8-13(12)17-15(20)18-14/h5-8H,3-4,9-11H2,1-2H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXUKYHDSBPWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCNC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)

![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)

![4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562835.png)

![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)

![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)

![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)